![molecular formula C22H33N3OS B6007851 [1-(1-Benzylpiperidin-4-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone](/img/structure/B6007851.png)
[1-(1-Benzylpiperidin-4-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone
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Overview
Description
[1-(1-Benzylpiperidin-4-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone is a complex organic compound that features a piperidine and thiomorpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(1-Benzylpiperidin-4-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone typically involves multiple steps, starting with the preparation of the piperidine and thiomorpholine intermediates. One common method involves the reaction of 1-benzylpiperidin-4-one with thiomorpholine in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and controlled pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scalable processes that optimize yield and purity. Techniques such as continuous flow synthesis and high-throughput screening can be employed to streamline the production process. The use of automated reactors and advanced purification methods, such as chromatography, ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
[1-(1-Benzylpiperidin-4-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated reagents, strong acids or bases, elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, such as halides or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, [1-(1-Benzylpiperidin-4-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its ability to modulate specific pathways makes it a valuable tool for investigating cellular processes and identifying potential therapeutic targets.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its pharmacological properties are being explored for the treatment of various diseases, including neurological disorders and cancer.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its versatility and reactivity make it a valuable component in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of [1-(1-Benzylpiperidin-4-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can modulate their activity and influence various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine
- N′-(1-Benzylpiperidin-4-yl)acetohydrazide
- 1-Benzylpiperidin-4-one
Uniqueness
Compared to similar compounds, [1-(1-Benzylpiperidin-4-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone stands out due to its unique combination of piperidine and thiomorpholine moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[1-(1-benzylpiperidin-4-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3OS/c26-22(24-13-15-27-16-14-24)20-7-4-10-25(18-20)21-8-11-23(12-9-21)17-19-5-2-1-3-6-19/h1-3,5-6,20-21H,4,7-18H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPHDISBEZUEON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)CC3=CC=CC=C3)C(=O)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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